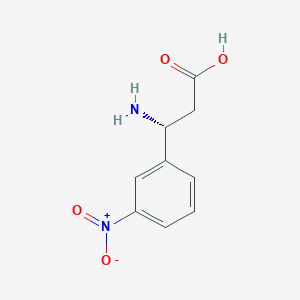

(r)-3-Amino-3-(3-nitrophenyl)propionic acid

Descripción general

Descripción

®-3-Amino-3-(3-nitrophenyl)propionic acid is a chiral amino acid derivative with a nitro group attached to the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(3-nitrophenyl)propionic acid typically involves the reduction of nitro compounds to amines. One common method is the reduction of 3-nitrophenylacetic acid using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal-free reducing agents like tetrahydroxydiboron . The reaction conditions often involve mild temperatures and solvents like ethanol or water to facilitate the reduction process.

Industrial Production Methods

Industrial production of ®-3-Amino-3-(3-nitrophenyl)propionic acid may involve large-scale reduction processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly reducing agents and solvents is also emphasized to minimize the environmental impact of the production process.

Análisis De Reacciones Químicas

Types of Reactions

®-3-Amino-3-(3-nitrophenyl)propionic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas or tetrahydroxydiboron.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, tetrahydroxydiboron.

Solvents: Ethanol, water.

Oxidizing Agents: Nitric acid, hydrogen peroxide.

Major Products Formed

Amines: Reduction of the nitro group forms primary amines.

Substituted Derivatives: Various functional groups can be introduced through substitution reactions.

Aplicaciones Científicas De Investigación

Overview : The pharmaceutical industry utilizes this compound for developing new drugs that target specific biological pathways.

Applications :

- Targeted Drug Design : Its unique structural properties allow researchers to design compounds that interact selectively with biological targets, enhancing drug efficacy.

- Neurological Disorders : It is particularly significant in the development of medications aimed at treating neurological disorders, providing insights into drug design and action mechanisms.

Bioconjugation

Overview : Bioconjugation involves attaching biomolecules to drugs or imaging agents to improve their targeting capabilities.

Applications :

- Therapeutic Development : (R)-3-Amino-3-(3-nitrophenyl)propionic acid is employed to enhance the efficacy of therapeutic agents by facilitating their conjugation with antibodies or other biomolecules.

- Diagnostics : It plays a role in developing diagnostic tools by improving the specificity and sensitivity of detection methods.

Neuroscience Research

Overview : The compound's structural similarity to neurotransmitters makes it valuable in neuroscience studies.

Applications :

- Neurotransmitter Systems : It aids in understanding synaptic transmission and plasticity, which are crucial for developing treatments for various neurological conditions.

- Receptor Interaction Studies : Researchers utilize this compound to investigate interactions between neurotransmitters and their receptors, providing insights into potential therapeutic targets.

Case Study 1: Peptide Therapeutics

A study demonstrated the use of this compound as a building block for synthesizing peptides that exhibit enhanced binding affinity to specific receptors involved in pain modulation. This has implications for developing new analgesics with fewer side effects.

Case Study 2: Drug Development for Alzheimer's Disease

Research highlighted the compound's role in synthesizing inhibitors targeting amyloid-beta aggregation, a hallmark of Alzheimer's disease. The findings suggest that modifications using this amino acid can lead to compounds with improved bioavailability and selectivity, potentially offering new avenues for treatment.

Mecanismo De Acción

The mechanism of action of ®-3-Amino-3-(3-nitrophenyl)propionic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, affecting their function and stability .

Comparación Con Compuestos Similares

Similar Compounds

3-Nitrophenylacetic acid: Similar structure but lacks the amino group.

3-Amino-3-phenylpropionic acid: Similar structure but lacks the nitro group.

3-Nitrotyrosine: Contains both nitro and amino groups but has a different backbone structure.

Uniqueness

®-3-Amino-3-(3-nitrophenyl)propionic acid is unique due to the presence of both nitro and amino groups on the phenyl ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound for research and industrial applications.

Actividad Biológica

(R)-3-Amino-3-(3-nitrophenyl)propionic acid is an organic compound that features both an amino group and a nitrophenyl group, making it a versatile building block in medicinal chemistry and biological research. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and interactions with various biological targets.

- Chemical Formula : C₉H₁₀N₂O₄

- Molecular Weight : 194.19 g/mol

- Structure : The compound consists of a propanoic acid backbone with an amino group at the C-3 position and a nitrophenyl group attached to the same carbon.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction, leading to reactive intermediates that may inhibit enzyme activity. The amino group facilitates hydrogen bonding with biological molecules, potentially influencing their function and stability.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by binding to active sites or altering enzyme conformation.

- Protein Interactions : It can form hydrogen bonds with proteins, influencing their biochemical pathways.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests potential as a lead compound for antibiotic development.

Anticancer Activity

Research has explored the compound's potential in cancer therapy. Its derivatives, particularly those with reduced nitro groups, have shown promise in inhibiting cancer cell proliferation in vitro. The mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Nitro and amino groups on phenyl ring | Antimicrobial, anticancer |

| 3-Nitrophenylacetic acid | Lacks amino group | Limited biological activity |

| 3-Amino-3-phenylpropionic acid | Lacks nitro group | Similar enzyme inhibition potential |

| 3-Nitrotyrosine | Contains both nitro and amino groups | Known for antioxidant properties |

Study 1: Enzyme Inhibition

A study conducted on the enzyme activity of this compound showed significant inhibition of serine proteases. The compound was found to bind competitively to the active site, demonstrating its potential as a therapeutic agent in diseases where serine proteases play a critical role .

Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that it could serve as a scaffold for developing new antimicrobial agents.

Propiedades

IUPAC Name |

(3R)-3-amino-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBFILRQMRECCK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351676 | |

| Record name | (r)-3-amino-3-(3-nitrophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787544-61-0 | |

| Record name | (r)-3-amino-3-(3-nitrophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.